
Targocil
Descripción general
Descripción
Targocil es un inhibidor bacteriostático que se dirige a la biosíntesis del ácido teicoico de la pared, un componente crucial de la pared celular en las bacterias Gram-positivas. Es particularmente efectivo contra Staphylococcus aureus sensible a la meticilina y Staphylococcus aureus resistente a la meticilina, con una concentración inhibitoria mínima de 2 microgramos por mililitro para ambas cepas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Targocil implica múltiples pasos, comenzando con la preparación de la porción quinolina, que luego se funcionaliza con varios sustituyentes. Los pasos clave incluyen:
Formación del núcleo de quinolina: Esto se logra típicamente a través de una síntesis de Skraup, que involucra la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante.
Funcionalización: El núcleo de quinolina se funcionaliza luego con sustituyentes metoxi y cloro a través de reacciones de sustitución aromática electrófila.
Ensamblaje final: La quinolina funcionalizada se acopla con un derivado de benceno para formar la estructura final de this compound.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El proceso implica:
Reacciones por lotes: Se llevan a cabo en reactores grandes con control preciso de la temperatura, la presión y el tiempo de reacción.
Purificación: El producto bruto se purifica mediante técnicas como la recristalización y la cromatografía para lograr altos niveles de pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: Targocil experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados de N-óxido de quinolina.
Reducción: La reducción de this compound puede producir derivados de dihidroquinolina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden modificar los grupos funcionales en los anillos de quinolina y benceno.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno o perácidos en presencia de un catalizador.
Reducción: Gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Sustitución: Agentes halogenantes para la sustitución electrófila y nucleófilos como las aminas para la sustitución nucleófila.
Productos principales:
Productos de oxidación: N-óxidos de quinolina.
Productos de reducción: Dihidroquinolinas.
Productos de sustitución: Varios derivados de quinolina y benceno sustituidos.
Aplicaciones Científicas De Investigación
In Vitro Studies
Numerous studies have demonstrated Targocil's potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for this compound against several S. aureus isolates have been reported as low as 1 µg/mL .
Table 1: Antibacterial Activity of this compound Against Staphylococcus aureus
Strain | MIC (µg/mL) |
---|---|
Newman | 1 |
MW2 | 1 |
MG2375 | 1 |
MG2389 | 1 |
MRSA (various) | 2 |
In addition to its effectiveness against S. aureus, this compound has shown promise in combating other pathogens. For instance, it has been investigated for its effects on Bacillus anthracis, revealing that this compound induces envelope damage and activates stress response pathways .
Potential Therapeutic Uses
This compound's unique mechanism makes it a candidate for developing new antibacterial therapies. Its ability to inhibit WTA biosynthesis suggests potential applications in treating infections caused by resistant bacterial strains. Research indicates that this compound could be particularly effective in treating ocular infections, such as bacterial keratitis, where it has demonstrated significant activity against both methicillin-susceptible and methicillin-resistant isolates .
Case Study: Efficacy in Ocular Infections
A study involving S. aureus isolates from suspected cases of keratitis showed that this compound effectively reduced viable bacteria within corneal epithelial cells, outperforming traditional antibiotics like vancomycin . The study highlighted the compound's ability to penetrate epithelial barriers and exert its antibacterial effects intracellularly.
Research Applications
This compound is not only valuable in therapeutic contexts but also serves as a critical tool in scientific research. It is utilized to study:
- Bacterial Resistance Mechanisms : By observing how bacteria adapt to this compound treatment, researchers can gain insights into resistance mechanisms and develop strategies to counteract them.
- Cell Wall Biosynthesis : this compound's specific targeting of WTA biosynthesis allows researchers to explore fundamental aspects of bacterial cell wall structure and function.
- Drug Development : As a reference compound, this compound is instrumental in screening new inhibitors that could lead to the discovery of novel antibacterial agents .
Mecanismo De Acción
Targocil ejerce sus efectos inhibiendo la vía de biosíntesis del ácido teicoico de la pared. Se dirige específicamente a la subunidad TarG de la translocasa del ácido teicoico de la pared, impidiendo la translocación de los precursores del ácido teicoico de la pared a través de la membrana bacteriana . Esta inhibición interrumpe la integridad de la pared celular, lo que lleva a la inhibición del crecimiento bacteriano y la muerte celular.
Compuestos similares:
1835F03: Un precursor de this compound con actividad antibacteriana similar pero menor potencia.
Singularidad de this compound: this compound es único en su objetivo específico de la subunidad TarG de la translocasa del ácido teicoico de la pared, lo que lo hace altamente efectivo contra Staphylococcus aureus resistente a la meticilina. Su capacidad para inhibir tanto cepas sensibles a la meticilina como resistentes a la meticilina a bajas concentraciones lo diferencia de otros agentes antibacterianos.
Comparación Con Compuestos Similares
1835F03: A precursor to Targocil with similar antibacterial activity but lower potency.
Clomiphene: An inhibitor of undecaprenyl diphosphate synthase, another enzyme involved in bacterial cell wall biosynthesis.
Uniqueness of this compound: this compound is unique in its specific targeting of the TarG subunit of the wall teichoic acid translocase, making it highly effective against methicillin-resistant Staphylococcus aureus. Its ability to inhibit both methicillin-susceptible and methicillin-resistant strains at low concentrations sets it apart from other antibacterial agents.
Actividad Biológica
Targocil, a novel antimicrobial agent, has garnered attention for its unique mechanism of action targeting wall teichoic acid (WTA) biosynthesis in gram-positive bacteria, particularly Staphylococcus aureus and Bacillus anthracis. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables that illustrate its efficacy and mechanisms.
This compound functions primarily by inhibiting the TarG subunit of the WTA translocase (TarGH), which is essential for the transport of WTA across the bacterial membrane. This inhibition leads to several critical effects on bacterial physiology:
- Inhibition of Autolysis : this compound treatment results in a significant decrease in autolysis in S. aureus, as it blocks the translocation of autolysins such as Atl across the membrane. This effect is WTA-dependent, as demonstrated in studies where WTA-deficient mutants did not exhibit similar reductions in autolysis .
- Increased Cellular Permeability : In Bacillus anthracis, this compound has been shown to increase cell envelope permeability, enhancing susceptibility to other antimicrobial agents. This effect is particularly pronounced during spore outgrowth, suggesting a potential therapeutic application against this bioterrorism threat .
Efficacy Against Pathogens
This compound has demonstrated potent antibacterial activity against various strains of S. aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for this compound against clinical isolates have been reported as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Methicillin-susceptible S. aureus | 1-2 |
Methicillin-resistant S. aureus | 2 |
Bacillus anthracis | 0.5-2 |
These values indicate that this compound is effective at concentrations that are relatively low compared to traditional antibiotics .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the effects of this compound on S. aureus in vitreous humor, revealing that this compound not only inhibited bacterial growth but also killed bacteria at concentrations above its MIC. This suggests potential applications in ocular infections where traditional treatments may fail .
- Resistance Mechanisms : Research on this compound-resistant mutants indicated that these strains exhibited significantly reduced adherence to human corneal epithelial cells (HCECs), suggesting that targeting WTA biosynthesis may impair bacterial colonization capabilities .
- Combination Therapy : Studies have shown that combining this compound with other antibiotics can enhance efficacy against resistant strains. For example, synergistic effects were observed when this compound was used alongside tunicamycin and other inhibitors against MRSA and vancomycin-resistant enterococci (VRE) .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-7,8-dimethoxytriazolo[1,5-a]quinazolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4S/c1-5-26(6-2)19-15-11-17(30-3)18(31-4)12-16(15)27-20(23-19)21(24-25-27)32(28,29)14-9-7-13(22)8-10-14/h7-12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNZGYMGTTUYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N=NN2C3=CC(=C(C=C31)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659297 | |
Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200443-21-5 | |
Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.